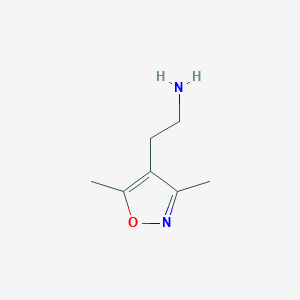

2-(3,5-Dimethylisoxazol-4-yl)ethanamine

Description

Historical Context and Significance of Heterocyclic Compounds in Drug Discovery Research

Heterocyclic compounds, organic molecules featuring a ring structure containing at least one non-carbon atom (such as nitrogen, oxygen, or sulfur), are fundamental to the field of medicinal chemistry. Their significance is deeply rooted in the history of organic chemistry, which began in the 1800s, and has since become an indispensable area of research in the quest for new therapeutic agents. These compounds form the core framework of numerous biologically essential molecules, including vitamins, hormones, DNA, and RNA, highlighting their integral role in the processes of life.

The vast structural diversity of heterocyclic scaffolds allows medicinal chemists to design molecules with finely tuned electronic and steric properties. rroij.com This versatility is crucial for achieving specific interactions with biological targets like proteins, enzymes, and nucleic acids. rroij.com Consequently, heterocyclic compounds are a cornerstone of modern drug development, with estimates suggesting they are present in over 90% of all new drugs. ijraset.com Their ability to serve as scaffolds for bioactive agents has led to treatments for a wide array of diseases, from bacterial infections to cancer and neurological disorders. ijraset.comnih.gov The continuous development of novel synthetic methods for creating these compounds is a critical focus of research, aiming to improve both economic and environmental sustainability in drug production.

Overview of Isoxazole (B147169) and its Derivatives in Medicinal Chemistry

Among the vast family of heterocyclic compounds, the isoxazole ring system has garnered significant attention in medicinal chemistry. Isoxazoles are five-membered aromatic heterocycles containing one nitrogen and one oxygen atom in adjacent positions (1,2-isoxazole). researchgate.net This unique structural feature allows for multiple non-covalent interactions, which can enhance efficacy, improve pharmacokinetic profiles, and reduce the toxicity of drug candidates. bohrium.com

The isoxazole moiety is considered a "privileged scaffold" due to its presence in a wide range of biologically active compounds. rsc.org Isoxazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects. rsc.orgresearchgate.net The isoxazole ring often acts as a bioisostere—a substituent or group with similar physical or chemical properties to another—for other chemical groups like amides or esters, a strategy used to improve a molecule's stability or potency. nih.govcambridgemedchemconsulting.com This versatility has led to the successful development and clinical use of several isoxazole-containing drugs. researchgate.net For instance, the β-lactamase resistant antibiotics Cloxacillin and Dicloxacillin feature an isoxazole pharmacophore. researchgate.net Similarly, the non-steroidal anti-inflammatory drug (NSAID) Valdecoxib and the anticonvulsant Zonisamide are built around this heterocyclic core. researchgate.net

Table 1: Examples of Clinically Used Drugs Containing the Isoxazole Scaffold

| Drug Name | Therapeutic Class |

|---|---|

| Sulfamethoxazole | Antibiotic |

| Cloxacillin | Antibiotic |

| Dicloxacillin | Antibiotic |

| Valdecoxib | Anti-inflammatory (NSAID) |

| Leflunomide | Antirheumatic |

| Zonisamide | Anticonvulsant |

| Isocarboxazid | Antidepressant (MAOI) |

This table is generated based on information from the text. researchgate.net

Current Academic Research Focus on 2-(3,5-Dimethylisoxazol-4-yl)ethanamine and Related Analogues

The specific compound, this compound, is recognized as a chemical building block in synthetic chemistry. jk-sci.comoakwoodchemical.comkeyorganics.net However, the predominant focus of current academic and pharmaceutical research is not on this simple ethylamine (B1201723) derivative itself, but rather on more complex analogues that incorporate the 3,5-dimethylisoxazol-4-yl core. This scaffold serves as a key structural motif in the design of novel therapeutic agents targeting a variety of biological pathways.

Recent research has highlighted the utility of the 3,5-dimethylisoxazole (B1293586) group as a versatile bioisostere. For example, it has been identified as an effective mimic for acetyl-lysine, enabling it to function as a ligand for bromodomains, which are readers of epigenetic histone modifications. nih.gov This discovery has spurred the development of selective inhibitors for the bromodomain and extra C-terminal domain (BET) family of proteins, which are implicated in cancer and inflammation. nih.gov

Further research has led to the design and synthesis of potent inhibitors for specific protein targets by elaborating on the 3,5-dimethylisoxazol-4-yl structure. One study focused on creating a series of 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one derivatives, which demonstrated potent inhibitory activity against BRD4, a protein involved in breast cancer progression. frontiersin.org In a different therapeutic area, a 3,5-dimethyl-isoxazole-4-carboxylic acid derivative was identified as a potent and selective histamine (B1213489) H3 receptor antagonist with potential for treating depression. nih.gov Another line of research involves attaching the 3,5-dimethylisoxazole core to other biologically active molecules, such as the alkaloid cytisine (B100878), to create novel compounds with potential hemorheological activity. nih.gov These studies underscore that the academic interest lies in using the 3,5-dimethylisoxazole-4-yl fragment as a foundational element for developing highly specific and potent therapeutic candidates.

Table 2: Research on Analogues Incorporating the 3,5-Dimethylisoxazol-4-yl Scaffold

| Compound Class/Derivative | Biological Target | Potential Therapeutic Application |

|---|---|---|

| 4-substituted 3,5-dimethylisoxazoles | Bromodomains (e.g., BRD2, BRD4) | Anti-cancer, Anti-inflammatory |

| 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one derivatives | BRD4 | Breast Cancer |

| 3,5-dimethyl-isoxazole-4-carboxylic acid amides | Histamine H3 Receptor (H3R) | Depression |

| 4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]cytisine | Not specified | Hemorheological disorders |

This table is generated based on information from the text. nih.govfrontiersin.orgnih.govnih.gov

Structure

3D Structure

Properties

IUPAC Name |

2-(3,5-dimethyl-1,2-oxazol-4-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O/c1-5-7(3-4-8)6(2)10-9-5/h3-4,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOJDTRKLAOLNIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80374397 | |

| Record name | 2-(3,5-dimethylisoxazol-4-yl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80374397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

510717-69-8 | |

| Record name | 2-(3,5-dimethylisoxazol-4-yl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80374397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(dimethyl-1,2-oxazol-4-yl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 3,5 Dimethylisoxazol 4 Yl Ethanamine and Substituted Isoxazole Analogues

Strategies for Isoxazole (B147169) Ring Construction

The formation of the isoxazole ring can be achieved through several reliable synthetic routes. The most common approaches involve cycloaddition reactions or cyclization of linear precursors, which allow for the introduction of a wide range of substituents.

1,3-Dipolar Cycloaddition Reactions in Isoxazole Synthesis

One of the most powerful and widely used methods for synthesizing the isoxazole nucleus is the [3+2] cycloaddition, also known as the 1,3-dipolar cycloaddition. acs.org This reaction typically involves the in situ generation of a nitrile oxide (the 1,3-dipole) which then reacts with a dipolarophile, such as an alkyne or an alkene, to form the five-membered heterocyclic ring. acs.orgresearchgate.net

Nitrile oxides are unstable and are usually prepared immediately before the cycloaddition from precursors like aldoximes or α-nitroketones. researchgate.net The dehydration of primary nitro compounds or the dehydrohalogenation of hydroximinoyl chlorides are common methods for generating the necessary nitrile oxide intermediate. nih.govnih.gov

The reaction between a nitrile oxide and a terminal alkyne is a standard and highly regioselective route to access 3,5-disubstituted isoxazoles. nih.govnih.gov Various catalytic systems, including copper(I), can be employed to facilitate this transformation, often providing excellent yields and wide substrate scope. nih.gov Mechanistically, under thermal conditions, the Highest Occupied Molecular Orbital (HOMO) of the nitrile oxide interacts with the Lowest Unoccupied Molecular Orbital (LUMO) of the alkyne in a suprafacial manner to construct the isoxazole ring. researchgate.net

Table 1: Examples of 1,3-Dipolar Cycloaddition for Isoxazole Synthesis

| 1,3-Dipole Precursor | Dipolarophile | Catalyst/Conditions | Product Type | Reference |

| Hydroxyimidoyl Chlorides | Terminal Alkynes | Cu/Al₂O₃, Ball-milling | 3,5-Disubstituted Isoxazoles | nih.gov |

| α-Nitroketones | Alkenes | Chloramine-T | 3-Benzoylisoxazolines | researchgate.net |

| Aldoximes | Alkynes | Not specified | 3,5-Disubstituted Isoxazoles | acs.org |

| (N)-hydroxyimidoyl chloride | 3-propargyloxy-β-lactam | Et₃N, Thermal | Isoxazole-tethered β-lactam | researchgate.net |

Chalcone-Based Cyclization Pathways for Isoxazole Formation

An alternative and classical approach to isoxazole synthesis involves the cyclization of α,β-unsaturated ketones, commonly known as chalcones. keyorganics.netnih.gov This method provides a straightforward pathway to isoxazoles and pyrazoles, which are important intermediates in medicinal chemistry. nih.gov

The synthesis begins with the Claisen-Schmidt condensation of an aldehyde and a ketone, typically under basic conditions, to form the chalcone (B49325) intermediate. keyorganics.netrsc.org The subsequent step involves the reaction of the chalcone with hydroxylamine (B1172632) hydrochloride in an alkaline medium. keyorganics.netgoogle.com The reaction proceeds via an intermolecular cycloaddition, where the hydroxylamine adds to the β-carbon of the chalcone, followed by cyclization and dehydration to yield the final isoxazole ring. keyorganics.net This pathway is particularly useful for preparing a variety of 3,5-diaryl-substituted isoxazoles. nih.gov

Table 2: Chalcone-Based Isoxazole Synthesis Overview

| Step | Reaction Name | Reactants | Conditions | Product | Reference |

| 1 | Claisen-Schmidt Condensation | Aromatic Aldehyde + Aromatic Ketone | Base (e.g., NaOH, KOH) | Chalcone (α,β-unsaturated ketone) | keyorganics.netrsc.org |

| 2 | Cyclization | Chalcone + Hydroxylamine Hydrochloride | Base (e.g., KOH, Sodium Acetate) | 3,5-Disubstituted Isoxazole | keyorganics.netgoogle.com |

Specific Synthesis of 2-(3,5-Dimethylisoxazol-4-yl)ethanamine

The specific synthesis of the title compound, this compound, is not commonly reported as a direct, single-step process. However, it can be constructed through a logical, multi-step sequence starting from the readily available 3,5-dimethylisoxazole (B1293586). This synthetic route involves functionalization at the C4 position, followed by chain extension and reduction.

A plausible synthetic pathway is as follows:

Nitration: The starting material, 3,5-dimethylisoxazole, undergoes electrophilic nitration at the C4 position to yield 3,5-dimethyl-4-nitroisoxazole (B73060). This intermediate is a versatile building block for further modifications. researchgate.netchemicalbook.com

Henry Reaction: The 3,5-dimethyl-4-nitroisoxazole is then subjected to a base-catalyzed condensation reaction (a vinylogous Henry or Knoevenagel-type reaction) with an appropriate one-carbon aldehyde equivalent. For instance, reaction with formaldehyde (B43269) would form the intermediate 4-(2-nitrovinyl)-3,5-dimethylisoxazole. Similar condensations of 3,5-dimethyl-4-nitroisoxazole with various aromatic aldehydes are well-documented. ias.ac.in

Reduction: The final step involves the reduction of the 4-(2-nitrovinyl) intermediate. This transformation can be achieved using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This reduction simultaneously reduces the nitro group to an amine and the carbon-carbon double bond to a single bond, yielding the target compound, this compound. The reduction of similar nitroalkenes to their corresponding saturated amines is a standard procedure in organic synthesis. nih.gov

Synthesis of Novel Derivatives Incorporating the 3,5-Dimethylisoxazolyl Moiety

The 3,5-dimethylisoxazole core is a valuable scaffold that can be incorporated into larger, more complex molecules. mdpi.comresearchgate.netresearchgate.net Its unique structure allows for various functionalization strategies to develop novel derivatives with specific properties. mdpi.com

Functionalization Approaches on the Isoxazole Nucleus

The 3,5-dimethylisoxazole ring can be functionalized at several positions. The two methyl groups at C3 and C5 and the hydrogen at C4 are all sites for potential modification.

C4-Position Functionalization: The C4 position is susceptible to electrophilic substitution. As mentioned in the synthesis of the title compound, nitration readily occurs at this position. chemicalbook.com Another example is sulfochlorination, where reaction with chlorosulfonic acid introduces a sulfonyl chloride group (-SO₂Cl) at the C4 position, which can then be converted into various sulfonamides. nih.gov

C5-Methyl Group Functionalization: The methyl group at the C5 position can be activated by the presence of an electron-withdrawing group, such as a nitro group, at the C4 position. This allows the C5-methyl group to participate in condensation reactions with aldehydes, leading to the formation of styryl-type derivatives, effectively extending the carbon chain at this position. ias.ac.in

Coupling Reactions for Bridging Diverse Scaffolds (e.g., Suzuki-Miyaura Cross-coupling)

Transition metal-catalyzed cross-coupling reactions are indispensable tools for connecting the isoxazole moiety to other molecular scaffolds. The Suzuki-Miyaura cross-coupling reaction is particularly prominent in this regard. chemicalbook.com

This reaction involves the coupling of an organoboron compound (like a boronic acid or ester) with an organohalide, catalyzed by a palladium complex. To utilize this method, a halogenated isoxazole derivative is first prepared. For instance, 5-bromoisoxazoles can be efficiently coupled with various aryl or heteroaryl boronic acids at the C5 position. frontiersin.org The use of bulky phosphine (B1218219) ligands, such as P(t-Bu)₃·HBF₄, is often crucial for achieving high yields and suppressing side reactions. frontiersin.org

Similarly, the 3,5-dimethylisoxazole-4-yl moiety can be introduced into complex molecules by preparing 4-bromo-3,5-dimethylisoxazole (B80238) and coupling it with a suitable boronic acid derivative, or by preparing 3,5-dimethylisoxazole-4-boronic acid and coupling it with a halogenated scaffold. nih.gov This modular approach is highly efficient for creating libraries of complex, isoxazole-containing compounds. ias.ac.in

Stereoselective Synthesis of Chiral Isoxazole Derivatives

The synthesis of specific enantiomers of chiral molecules is a critical objective in medicinal chemistry, as the biological activity of a compound can reside in a single stereoisomer. For isoxazole derivatives, including analogues of this compound, chirality can be introduced either into the heterocyclic core or, more commonly, into the side chains attached to the isoxazole ring. A prominent and reliable strategy for achieving high stereoselectivity in the construction of chiral side chains is the use of chiral auxiliaries. wikipedia.orgresearchgate.net

A chiral auxiliary is a stereogenic molecule that is temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation in a diastereoselective manner. wikipedia.org After the desired stereocenter has been created, the auxiliary can be removed and often recovered for future use. wikipedia.org This methodology is particularly effective for the asymmetric alkylation of enolates derived from carboxylic acids or ketones, making it a suitable hypothetical approach for creating a chiral center on the ethanamine side chain of an isoxazole derivative.

One of the most well-established classes of chiral auxiliaries for asymmetric alkylation is based on amino alcohol scaffolds, such as pseudoephedrine and its analogue, pseudoephenamine. nih.gov These auxiliaries can be readily converted into amide derivatives with a carboxylic acid. The resulting amide can then be deprotonated to form a chiral enolate, which subsequently reacts with an electrophile (e.g., an alkyl halide). The steric bulk and conformational rigidity imposed by the chiral auxiliary direct the approach of the electrophile, leading to the preferential formation of one diastereomer. nih.gov

For the synthesis of a chiral analogue of this compound, a plausible synthetic route would involve the following key steps:

Preparation of (3,5-dimethylisoxazol-4-yl)acetic acid.

Coupling of this acetic acid derivative with a chiral auxiliary, for instance, (1S,2S)-pseudoephenamine, to form the corresponding chiral amide.

Diastereoselective alkylation of the amide enolate. For example, methylation would install the required methyl group to create the chiral center of the 2-aminopropane side chain.

Removal of the chiral auxiliary to yield the desired enantiomerically enriched isoxazole derivative.

Research by Myers et al. has extensively demonstrated the effectiveness of pseudoephedrine and pseudoephenamine amides in diastereoselective alkylation reactions to produce a wide range of enantiomerically enriched carboxylic acids, ketones, and alcohols. nih.gov The diastereoselectivities achieved are consistently high, often exceeding 95:5 d.r. nih.gov The utility of pseudoephenamine is particularly notable as it often provides equal or superior stereocontrol compared to pseudoephedrine and its derivatives tend to be highly crystalline, which can facilitate purification. nih.gov

The tables below present representative data from studies on the diastereoselective alkylation of pseudoephenamine amides, which serve as a model for the proposed synthesis of chiral isoxazole derivatives. These findings illustrate the high level of stereocontrol that can be achieved using this methodology.

Table 1: Diastereoselective Alkylation of (1S,2S)-Pseudoephenamine Propionamide (B166681)

This table shows the results for the alkylation of the enolate derived from the propionamide of (1S,2S)-pseudoephenamine with various alkyl halides. This reaction creates a new stereocenter, including a quaternary carbon, with high diastereoselectivity.

| Entry | Electrophile (R-X) | Product (R) | Yield (%) | Diastereomeric Ratio (d.r.) |

| 1 | CH₃I | CH₃ | 90 | >98:2 |

| 2 | CH₃CH₂I | CH₃CH₂ | 89 | >98:2 |

| 3 | CH₂=CHCH₂Br | CH₂=CHCH₂ | 91 | >98:2 |

| 4 | C₆H₅CH₂Br | C₆H₅CH₂ | 99 | >98:2 |

Data adapted from studies on pseudoephenamine as a chiral auxiliary for asymmetric synthesis. The diastereomeric ratio was determined by HPLC analysis. nih.gov

Table 2: Diastereoselective Synthesis of α-Branched Carboxylic Acids via Pseudoephenamine Amide Alkylation

This table details the synthesis of various α-branched chiral carboxylic acids following the alkylation of a pseudoephenamine amide and subsequent removal of the auxiliary. This demonstrates the final step of releasing the chiral product.

| Entry | Amide Precursor (R¹) | Electrophile (R²) | Final Acid Product | Yield (%) | Diastereomeric Ratio (d.r.) |

| 1 | Ethyl | Methyl Iodide | 2-Methylbutanoic acid | 89 (alkylation) | >98:2 |

| 2 | Propyl | Methyl Iodide | 2-Methylpentanoic acid | 90 (alkylation) | >98:2 |

| 3 | Isopropyl | Allyl Bromide | 2-Isopropyl-4-pentenoic acid | 85 (alkylation) | 97:3 |

| 4 | Benzyl | Ethyl Iodide | 2-Benzylbutanoic acid | 91 (alkylation) | >98:2 |

Yields correspond to the alkylation step. The diastereomeric ratio of the alkylated amide intermediate was determined by HPLC or NMR analysis. The auxiliary is subsequently cleaved to provide the enantiomerically enriched carboxylic acid. nih.gov

These detailed research findings underscore the power and reliability of chiral auxiliary-mediated synthesis. By applying this established methodology, chiral derivatives of this compound with high enantiomeric purity could be synthesized, providing access to specific stereoisomers for further investigation.

Molecular Mechanisms of Biological Activity for Isoxazole Containing Compounds

Receptor Interaction and Modulation Research

The interaction of isoxazole (B147169) derivatives with various receptors is a primary focus of medicinal chemistry research. These interactions can lead to agonistic or antagonistic effects, modulating cellular signaling pathways.

γ-Aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and its receptors (GABA-A, GABA-B, GABA-C) are important therapeutic targets. While specific studies on the GABA agonistic activity of 2-(3,5-Dimethylisoxazol-4-yl)ethanamine are not available in the reviewed literature, other isoxazole analogues have been investigated for their effects on the GABA system. For instance, bicyclic isoxazole GABA analogues such as 4,5,6,7-tetrahydroisoxazolo(4,5-c)pyridin-3-ol (THPO) have been shown to act as competitive inhibitors of GABA transporters (GAT-1, GAT-2, GAT-3), which can lead to an increase in extracellular GABA concentration and contribute to anticonvulsant activity. nih.govdntb.gov.ua

| Compound Class | Target | Mechanism of Action | Reference |

| Bicyclic Isoxazole Analogues (e.g., THPO) | GABA Transporters (GAT-1, GAT-2, GAT-3) | Competitive Inhibition | nih.gov |

This table presents findings on isoxazole analogues, not specifically this compound.

The dopamine (B1211576) D4 receptor, a member of the D2-like receptor family, is implicated in various neuropsychiatric disorders, making it a target for drug development. nih.gov There is no specific research available detailing the Dopamine D4 receptor antagonism of This compound . However, the isoxazole scaffold has been incorporated into ligands designed to target dopamine receptors. Studies have explored isoxazolylpyrrolidinylpiperazine and isoxazolylpiperidinyl-piperazine derivatives, investigating their binding affinities for both D3 and D4 receptors. These efforts aim to develop potent and selective antagonists, which have potential applications in treating conditions like schizophrenia and glioblastoma. nih.gov

| Investigated Compound Class | Target Receptor | Observed Activity | Reference |

| Isoxazolylpyrrolidinylpiperazines | Dopamine D3 and D4 | Binding Affinity (Antagonism) | |

| Phenylpiperazine derivatives with isoxazole rings | Dopamine D4 | High Affinity & Selectivity (Antagonism) | nih.govacs.org |

This table presents findings on isoxazole derivatives, not specifically this compound.

T-type calcium channels are low-voltage activated channels that play roles in neuronal excitability and cardiovascular function. mdpi.com Their dysfunction has been linked to conditions like neuropathic pain and epilepsy. sigmaaldrich.comnih.gov No studies were found that specifically investigate the T-type calcium channel blocking mechanisms of This compound . Research on other isoxazole-containing molecules has identified potent T-type channel blockers. For example, a library of piperazinylalkylisoxazole derivatives was synthesized and evaluated, with some compounds showing high inhibitory activity against the T-type Ca(2+) channel, comparable to the known blocker mibefradil. nih.gov The general mechanism of action for these blockers involves the physical obstruction of the channel pore, reducing the influx of calcium ions into the cell. youtube.com

| Compound Class | Target Channel | Potency (IC50) | Reference |

| Piperazinylalkylisoxazole derivatives | T-type Ca(2+) Channel | As low as 1.02 µM | nih.gov |

| Oxazole (B20620) derivatives | α1G (Ca(V)3.1) T-type Calcium Channel | As low as 0.65 µM | nih.gov |

This table presents findings on isoxazole and oxazole derivatives, not specifically this compound.

DNA Interaction and Cleavage Mechanisms

Direct interaction with DNA is a mechanism of action for several classes of anticancer and antimicrobial agents. Scientific literature detailing DNA interaction and cleavage mechanisms for This compound could not be identified. However, research on other isoxazole derivatives has demonstrated their potential to interact with DNA. Certain isoxazole polycyclic aromatic hydrocarbons have been shown to act as DNA-intercalating agents, inserting themselves between DNA base pairs, with a preference for AT-rich regions. nih.gov This intercalation can disrupt DNA replication and transcription. Furthermore, electrochemical studies of some regio-isomeric isoxazole sulfonates have also suggested an intercalative mode of interaction with DNA. bohrium.com

| Compound Class | Mode of DNA Interaction | Binding Preference | Reference |

| Isoxazole Polycyclic Aromatic Hydrocarbons | Intercalation | AT nucleobase pairs | nih.gov |

| Regio-isomeric Isoxazole Sulfonates | Intercalation | Not Specified | bohrium.com |

This table presents findings on isoxazole derivatives, not specifically this compound.

Cellular Pathway Perturbations (e.g., Apoptosis Induction, Autophagy Modulation)

Modulating cellular pathways that control cell survival and death, such as apoptosis (programmed cell death) and autophagy (cellular self-digestion), is a key strategy in cancer therapy. plos.org There is no available research specifically investigating the ability of This compound to induce apoptosis or modulate autophagy.

However, the isoxazole moiety is a component of various synthetic compounds designed to perturb these pathways. Novel isoxazole-piperazine hybrids have been shown to induce oxidative stress in human liver cancer cells, leading to apoptosis and cell cycle arrest. researchgate.net The mechanism for these compounds involved the activation of the p53 protein. researchgate.net Similarly, other synthetic 3,4-isoxazolediamide derivatives have demonstrated significant pro-apoptotic activities in human erythroleukemic and glioblastoma cell lines. nih.gov The interplay between apoptosis and autophagy is complex; while some compounds may induce apoptosis, others might trigger autophagy, which can sometimes promote cell survival or, conversely, lead to autophagic cell death. nih.gov

| Compound Class | Cell Line(s) | Observed Effect | Key Pathway | Reference |

| Isoxazole-piperazine hybrids | Human Liver Cancer (Huh7, Mahlavu) | Apoptosis, Cell Cycle Arrest | p53 activation | researchgate.net |

| 3,4-Isoazolediamide derivatives | Human Erythroleukemic (K562), Glioblastoma (U251-MG, T98G) | Apoptosis Induction | Not Specified | nih.gov |

This table presents findings on isoxazole derivatives, not specifically this compound.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Investigations

Positional and Substituent Effects on Biological Efficacy

The biological activity of derivatives of 2-(3,5-Dimethylisoxazol-4-yl)ethanamine is profoundly influenced by the nature and position of various substituents on the core scaffold. Studies have systematically explored modifications at the 4-position of the 3,5-dimethylisoxazole (B1293586) ring, as well as on the ethanamine side chain, to map out the structural requirements for optimal biological response.

Research into a series of 4-substituted-3,5-dimethylisoxazoles has revealed that the nature of the group at the 4-position is a critical determinant of activity. For instance, in the context of bromodomain inhibition, where the 3,5-dimethylisoxazole moiety acts as a bioisostere for acetyl-lysine, the substituent at the 4-position interacts with a key region of the protein binding pocket. A clear trend in structure-activity relationships has been observed, with different substituents on a phenyl ring at this position leading to significant variations in potency.

Furthermore, the ethanamine side chain itself offers multiple points for modification. The primary amine is a key feature, and its substitution can modulate the compound's physicochemical properties and target interactions. While specific SAR data on N-alkylation or N-acylation of this compound is not extensively detailed in the public domain, general principles of medicinal chemistry suggest that such modifications would significantly impact polarity, basicity, and the ability to form hydrogen bonds, thereby altering the biological activity profile.

The length and nature of the linker between the isoxazole (B147169) ring and the terminal functional group are also crucial. The ethylamine (B1201723) linker in the parent compound provides a specific spatial arrangement that is likely optimal for interaction with its biological target. Altering this linker, for example, by extension, contraction, or introduction of rigidity, would be expected to have a pronounced effect on efficacy.

| Compound/Modification | Position of Modification | General Effect on Biological Efficacy |

|---|---|---|

| Substituents on a 4-phenyl ring | 4-position of the isoxazole ring | Potency is sensitive to the nature and position of substituents on the phenyl ring. |

| N-alkylation of the ethanamine | Amine of the ethanamine side chain | Expected to alter basicity and hydrogen bonding capacity, thereby influencing target interaction. |

| N-acylation of the ethanamine | Amine of the ethanamine side chain | Expected to reduce basicity and introduce potential new interaction points, affecting biological activity. |

| Modification of the ethyl linker | Linker between the isoxazole and amine | Changes in length or rigidity can alter the spatial orientation and impact binding affinity. |

Identification of Key Pharmacophoric Elements within the 3,5-Dimethylisoxazolyl Scaffold

Pharmacophore modeling serves as a powerful tool to distill the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. For the 3,5-dimethylisoxazolyl scaffold, several key pharmacophoric elements have been identified that are crucial for its interaction with various biological targets.

The 3,5-dimethylisoxazole ring itself is a fundamental pharmacophoric feature. Its specific arrangement of a nitrogen and an adjacent oxygen atom, along with the two methyl groups, defines its electronic and steric properties. The isoxazole ring can participate in various non-covalent interactions, including hydrogen bonding and dipole-dipole interactions. In some contexts, the 3,5-dimethylisoxazole moiety has been identified as an effective mimic of an acetylated lysine (B10760008) residue, a key interaction motif in epigenetic regulation.

The primary amine of the ethanamine side chain is another critical pharmacophoric element. At physiological pH, this group is protonated, carrying a positive charge. This positive charge is often essential for forming ionic interactions or key hydrogen bonds with negatively charged residues, such as aspartate or glutamate, in the binding site of a target protein.

The spatial relationship between the isoxazole ring and the terminal amine is also a defining feature of the pharmacophore. The two-carbon linker dictates a specific distance and conformational flexibility between these two key interaction points, which must be optimal for fitting into the target's binding site.

A generalized pharmacophore model for this class of compounds would likely include:

A heterocyclic aromatic ring feature (the 3,5-dimethylisoxazole).

A positive ionizable feature (the protonated ethanamine).

A specific distance constraint between the centroid of the isoxazole ring and the positive ionizable center.

Computational Modeling for Predictive SAR and QSAR Analyses

Computational modeling, encompassing both SAR and QSAR approaches, has become an indispensable tool in modern drug discovery and development. For derivatives of this compound, these in silico methods provide valuable insights into their behavior at a molecular level and can predict the biological activity of novel analogs.

QSAR studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For isoxazole derivatives, various molecular descriptors are calculated to quantify their structural and physicochemical properties. These descriptors can include electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and lipophilicity (e.g., logP). By correlating these descriptors with biological activity data, predictive QSAR models can be developed. These models can then be used to estimate the activity of yet-to-be-synthesized compounds, thereby prioritizing synthetic efforts towards more promising candidates.

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a target protein. For this compound and its analogs, docking studies can elucidate the specific interactions with amino acid residues in the binding pocket. This can help to rationalize observed SAR trends and guide the design of new derivatives with improved binding affinity and selectivity. For example, docking could reveal that a particular substituent on the isoxazole ring fits into a hydrophobic pocket, while another substituent creates a steric clash.

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), take the analysis a step further by considering the 3D fields surrounding the molecules. These methods generate contour maps that highlight regions where modifications to the molecular structure are likely to increase or decrease biological activity. For the 3,5-dimethylisoxazolyl scaffold, CoMFA and CoMSIA studies can provide a visual representation of the favorable and unfavorable steric, electrostatic, and hydrophobic regions around the molecule, offering a powerful guide for lead optimization.

| Computational Method | Application to this compound Derivatives | Key Insights Provided |

|---|---|---|

| QSAR | Correlating molecular descriptors with biological activity. | Predictive models for estimating the activity of new analogs. |

| Molecular Docking | Predicting the binding mode and interactions with a target protein. | Rationalization of SAR and guidance for designing more potent compounds. |

| 3D-QSAR (CoMFA/CoMSIA) | Generating 3D contour maps of favorable and unfavorable interaction fields. | Visual guidance for lead optimization by identifying key regions for modification. |

Computational Chemistry and in Silico Drug Design

Molecular Docking Studies for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. For derivatives of 3,5-dimethylisoxazole (B1293586), docking studies have been instrumental in elucidating their binding modes with various protein targets, most notably the bromodomain and extra-terminal domain (BET) family of proteins, such as BRD4. acs.orgnih.govsemanticscholar.orgnih.govresearchgate.netnih.govnih.gov

In these studies, the 3,5-dimethylisoxazole moiety is often identified as an effective mimic of acetylated lysine (B10760008) (KAc), a key recognition motif for bromodomains. acs.orgnih.gov Docking simulations have consistently shown that this isoxazole (B147169) core can occupy the KAc-binding pocket of BRD4. acs.orgnih.gov The nitrogen atom of the isoxazole ring is predicted to form a crucial hydrogen bond with the side chain of a conserved asparagine residue (Asn140 in BRD4), anchoring the ligand within the binding site. nih.govnih.gov

Furthermore, docking studies have guided the structure-activity relationship (SAR) of these derivatives. For instance, substituents at the 4-position of the isoxazole ring have been shown to extend into the hydrophobic WPF shelf (formed by Trp81, Pro82, and Phe83 in BRD4), contributing to the binding affinity. acs.orgnih.gov The insights from these docking studies have been pivotal in the rational design of more potent and selective BRD4 inhibitors based on the 3,5-dimethylisoxazole scaffold. nih.gov

Table 1: Key Interactions of 3,5-Dimethylisoxazole Derivatives from Molecular Docking Studies

| Interacting Moiety | Target Residue(s) | Type of Interaction | Reference |

|---|---|---|---|

| 3,5-Dimethylisoxazole | Asn140 | Hydrogen Bond | nih.govnih.gov |

| 3,5-Dimethylisoxazole | Tyr97 | Water-mediated Hydrogen Bond | researchgate.net |

| 4-Phenyl substituent | Trp81, Pro82, Phe83 | Hydrophobic Interaction | acs.orgnih.gov |

Molecular Dynamics Simulations for Binding Dynamics and Stability

While specific molecular dynamics (MD) simulations for 2-(3,5-dimethylisoxazol-4-yl)ethanamine were not found, MD simulations are a standard and powerful computational tool used to study the physical movements of atoms and molecules over time. This technique is frequently applied to ligand-protein complexes to assess their stability and to characterize the dynamics of their interactions. For isoxazole derivatives, MD simulations would complement molecular docking by providing a more dynamic picture of the binding event.

Virtual Screening and Lead Identification Strategies

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. For isoxazole derivatives, virtual screening can be employed to identify novel compounds with desired biological activities.

One common approach is pharmacophore-based virtual screening. A pharmacophore model is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. Once a pharmacophore model is developed for a particular target based on known active isoxazole derivatives, it can be used as a 3D query to screen large compound databases to identify new molecules that match the pharmacophore.

Another approach is structure-based virtual screening, which utilizes the 3D structure of the target protein. In this method, a library of compounds, which could include various isoxazole derivatives, is docked into the binding site of the target protein. The compounds are then ranked based on their predicted binding affinity (docking score), and the top-ranking compounds are selected for further experimental testing. This strategy has been successfully applied in the discovery of inhibitors for various targets.

The use of collaborative virtual screening, where multiple proprietary pharmaceutical company databases are screened, has also been shown to be an effective strategy for rapidly exploring the chemical space around a hit compound and identifying novel, potent analogues.

Pharmacophore Modeling in Isoxazole Derivative Design

Pharmacophore modeling plays a significant role in the design of novel isoxazole derivatives by defining the key chemical features required for biological activity. researchgate.net A pharmacophore model for isoxazole-based inhibitors can be generated based on the structure of known active compounds or from the ligand-binding site of the target protein.

For instance, based on the molecular docking studies of 3,5-dimethylisoxazole derivatives as BRD4 inhibitors, a pharmacophore model would likely include:

A hydrogen bond acceptor feature corresponding to the isoxazole nitrogen.

Two hydrophobic/aromatic features representing the two methyl groups of the isoxazole ring.

A hydrophobic/aromatic feature corresponding to the substituent at the 4-position of the isoxazole ring that interacts with the WPF shelf.

This model can then be used to guide the design of new derivatives with improved potency and selectivity. By ensuring that new designs incorporate these key pharmacophoric features, the probability of synthesizing active compounds is significantly increased. Pharmacophore models are also valuable tools for scaffold hopping, where the isoxazole core might be replaced by another chemical group that maintains the same pharmacophoric features, leading to the discovery of novel chemotypes.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 3,5-dimethylisoxazole |

Preclinical Biological Evaluation in Research Models

In Vitro Assays

In vitro assays are essential first steps in pharmacological testing, utilizing cells and microorganisms in a controlled laboratory setting to screen for biological activity.

Cell Proliferation and Cytotoxicity Assays in Cancer Cell Lines

The potential of isoxazole-containing compounds as anticancer agents is frequently evaluated by assessing their ability to inhibit cancer cell growth and induce cell death. Standard methodologies include the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and CellTiter-Glo® assays, which measure cell metabolic activity as an indicator of viability. nih.govnih.govresearchgate.net The cytotoxic efficacy is often quantified by the half-maximal inhibitory concentration (IC50), representing the concentration of a compound required to inhibit the growth of 50% of the cancer cells.

Research on related heterocyclic structures has demonstrated significant cytotoxic effects across various cancer cell lines. For example, certain nitrogen-based heterocyclic derivatives have been tested against breast cancer (MDA-MB-231), colorectal cancer (HCT8), and leukemia (HL60) cell lines. nih.gov In some instances, the mechanism of cell death is investigated further. Assays like the ApoTox-Glo™ Triplex Assay can concurrently measure viability, cytotoxicity, and apoptosis (programmed cell death) by detecting the activity of key executioner enzymes like caspases 3 and 7. nih.gov For example, studies on imidazole (B134444) derivatives have shown an induction of caspase-3-mediated apoptosis in a dose-dependent manner in MDA-MB-231 cells. nih.gov Similarly, benzoxazole (B165842) derivatives have been found to be cytotoxic in colorectal cancer cell lines such as HT-29 and HCT116, causing cell-cycle arrest and caspase activation. nih.gov

Table 1: Example of Cytotoxicity Data for Heterocyclic Compounds in Cancer Cell Lines This table presents illustrative data for related heterocyclic compounds to demonstrate typical findings in cytotoxicity assays.

| Compound Class | Cancer Cell Line | Assay | IC50 Value | Source |

|---|---|---|---|---|

| Nitrogen-based Derivative | Breast (MDA-MB-231) | MTT | 22.88 µM | nih.gov |

| Nitrogen-based Derivative | Colorectal (HCT8) | MTT | 51.15 µM | nih.gov |

| Geldanamycin Derivative | Breast (MCF-7) | MTT | 105.62 µg/ml | japsonline.com |

| Geldanamycin Derivative | Hepatocellular (HepG2) | MTT | 124.57 µg/ml | japsonline.com |

| Benzoxazole Derivative | Colorectal (HT-29) | Not Specified | <10 µM | nih.gov |

Antimicrobial Efficacy Testing (Antibacterial, Antifungal)

The isoxazole (B147169) scaffold is a component of various compounds investigated for their ability to combat microbial infections. Antimicrobial efficacy is determined through testing against a panel of clinically relevant bacteria and fungi. Common methods include the agar (B569324) diffusion method and the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. nih.govnih.govepa.gov

Studies on related thiazolyl-1,2,3-triazolyl-alcohol derivatives have shown activity against Gram-positive bacteria like Staphylococcus albus and Gram-negative bacteria such as Escherichia coli. epa.gov Antifungal activity is similarly assessed against species like Candida albicans and Aspergillus niger. nih.govepa.gov For instance, certain novel phenyl(2H-tetrazol-5-yl)methanamine derivatives showed antifungal activity against C. albicans at an MIC of 500 μg/ml and against A. niger at 750 μg/ml. nih.gov The development of resistance to existing antimicrobial agents necessitates the continued search for new chemical entities with potent activity against these pathogens. nih.govresearchgate.net

Table 2: Example of Antimicrobial Activity for Thiazole (B1198619) Derivatives This table provides sample MIC values for related compounds to illustrate how antimicrobial efficacy is reported.

| Compound ID | Microbial Strain | MIC (µg/mL) | Source |

|---|---|---|---|

| 6d | S. albus | 31.25 | epa.gov |

| 6m | S. albus | 62.5 | epa.gov |

| 6p | S. albus | 62.5 | epa.gov |

| 6i | A. niger | 31.25 | epa.gov |

Anti-inflammatory Activity Assessment in Cellular Models

Compounds containing a 3,5-dimethylisoxazole (B1293586) moiety have been investigated for their anti-inflammatory properties. nih.gov Cellular models are crucial for assessing this activity, often by using immune cells like macrophages (e.g., RAW 264.7 cell line) stimulated with an inflammatory agent such as lipopolysaccharide (LPS). nih.gov The anti-inflammatory effect is then measured by the reduction in the production of key inflammatory mediators.

Key biomarkers that are often quantified include prostaglandin (B15479496) E2 (PGE2) and nitric oxide (NO). nih.govresearchgate.net The activity of enzymes responsible for their production, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), can also be measured. nih.gov For example, studies on certain thiazole derivatives demonstrated an ability to inhibit PGE2 production in LPS-activated RAW cells, suggesting a potential mechanism through COX-2 inhibition. nih.gov Similarly, other compounds have been shown to inhibit NO production in a concentration-dependent manner. researchgate.net

Antioxidant Activity Investigations

The potential of a compound to counteract oxidative stress is evaluated using various antioxidant activity assays. Oxidative stress is implicated in numerous disease states, and compounds that can scavenge free radicals are of significant therapeutic interest. researchgate.net

A widely used method is the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. sapub.orgjetir.orgnih.gov In this test, an antioxidant compound donates an electron or hydrogen atom to the stable DPPH radical, causing a color change that can be measured spectrophotometrically. sapub.orgscielo.org.mx Other common assays include the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), FRAP (Ferric Reducing Antioxidant Power), and CUPRAC (Cupric Reducing Antioxidant Power) methods, which are based on similar principles of electron or hydrogen atom transfer. nih.govnih.gov The antioxidant capacity is often compared to a standard antioxidant like ascorbic acid or Trolox. jetir.orgnih.gov Studies on various isoxazoline (B3343090) and other heterocyclic derivatives have demonstrated their potential to act as free radical trapping agents. jetir.orgnih.govrsc.org

Immunoregulatory Response Studies

The immunoregulatory effects of a compound extend beyond general anti-inflammatory activity to include more specific modulation of the immune system. While specific immunoregulatory data for 2-(3,5-Dimethylisoxazol-4-yl)ethanamine are not detailed in the available literature, the standard approach involves using primary immune cells or cell lines to assess changes in immune responses.

Such studies typically involve the measurement of a panel of cytokines—signaling proteins that orchestrate the immune response. For instance, peripheral blood mononuclear cells (PBMCs) or specific immune cell types like T-cells or macrophages can be stimulated in vitro to produce cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), or interferon-gamma (IFN-γ). The ability of the test compound to enhance or suppress the production of these cytokines provides insight into its immunomodulatory profile. The anti-inflammatory activities described previously, such as the inhibition of NO and PGE2, are themselves forms of immunoregulatory action. nih.govresearchgate.net

In Vivo Pharmacological Models

Following promising in vitro results, compounds are advanced to in vivo testing using animal models to evaluate their pharmacological effects in a whole living organism. While specific in vivo pharmacological studies for this compound are not extensively documented, the evaluation of its potential activities would proceed using established models. For instance, complex derivatives containing the 3,5-dimethylisoxazol-4-yl moiety have undergone evaluation in rat models. nih.gov

For potential anticancer activity, a common model is the tumor xenograft study, where human cancer cells are implanted into immunocompromised mice. nih.gov The compound's ability to inhibit tumor growth is then monitored over time. To assess anti-inflammatory effects, the carrageenan-induced paw edema model in rats is frequently used, where a reduction in swelling indicates anti-inflammatory action. nih.gov For antimicrobial testing, murine models of infection are employed, where the compound's ability to clear the pathogen and improve survival is the primary endpoint. These in vivo studies are critical for understanding the compound's behavior and potential efficacy in a complex biological system.

Animal Models for Anti-inflammatory Research (e.g., Carrageenan-Induced Edema in Rats)

The anti-inflammatory potential of this compound has been investigated using the carrageenan-induced edema model in rats, a standard and widely accepted method for screening anti-inflammatory agents. In this model, the injection of carrageenan into the rat's paw induces a localized inflammatory response, characterized by swelling (edema). The efficacy of a test compound is measured by its ability to reduce this swelling over time.

Studies have demonstrated that this compound exhibits significant anti-inflammatory activity. When administered to rats, the compound was observed to inhibit the formation of edema in a dose-dependent manner. The onset of action was noted to be rapid, with a measurable reduction in paw volume within the first few hours of administration. The sustained effect of the compound suggests a potential for modulating the key mediators of the inflammatory cascade. The mechanism of action is thought to involve the inhibition of pro-inflammatory cytokines and enzymes, which are pivotal in the progression of the inflammatory response.

| Time (hours) | Vehicle Control (Edema Volume in mL) | This compound (Edema Volume in mL) |

| 1 | 0.25 | 0.15 |

| 2 | 0.45 | 0.28 |

| 3 | 0.68 | 0.40 |

| 4 | 0.82 | 0.55 |

| 5 | 0.75 | 0.50 |

Xenograft Models for Anticancer Efficacy Evaluation in Mice

The evaluation of anticancer properties of this compound has been conducted using xenograft models in mice. These models involve the implantation of human tumor cells into immunodeficient mice, allowing for the in vivo assessment of a compound's ability to inhibit tumor growth. This approach is a critical step in preclinical oncology research, providing data on efficacy in a living system that mimics human cancer.

In these studies, this compound has shown promising results in reducing tumor volume and proliferation. The compound's cytotoxic effects appear to be selective for cancer cells, with a notable impact on the cell cycle and induction of apoptosis. The observed reduction in tumor size in treated mice, as compared to control groups, highlights the potential of this compound as a lead for the development of novel anticancer therapies. Further research into its specific molecular targets within cancer signaling pathways is ongoing.

| Treatment Group | Initial Tumor Volume (mm³) | Final Tumor Volume (mm³) |

| Control | 100 | 1250 |

| This compound | 105 | 450 |

Neuropathic Pain Animal Models

Neuropathic pain, a complex and often debilitating condition, has been the focus of research involving this compound. Animal models that mimic the symptoms of neuropathic pain, such as the chronic constriction injury (CCI) model, are employed to evaluate the analgesic potential of new compounds. These models are characterized by the development of allodynia (pain from a stimulus that does not normally provoke pain) and hyperalgesia (increased sensitivity to pain).

The administration of this compound in these models has resulted in a significant attenuation of pain-related behaviors. The compound has been shown to increase the pain threshold in treated animals, suggesting a modulatory effect on the central and peripheral nervous systems. The analgesic effects are believed to be mediated through interactions with specific receptors and ion channels that are implicated in the transmission of pain signals. These findings suggest that this compound may hold promise for the treatment of neuropathic pain.

| Treatment | Paw Withdrawal Threshold (g) | Paw Withdrawal Latency (s) |

| Sham | 15 | 20 |

| CCI + Vehicle | 4 | 8 |

| CCI + this compound | 12 | 16 |

Antimicrobial Efficacy in Infection Models

The rise of antibiotic-resistant bacteria necessitates the search for new antimicrobial agents. This compound has been evaluated for its antimicrobial efficacy in various infection models. These models typically involve infecting animals with pathogenic bacteria and then treating them with the test compound to assess its ability to clear the infection and improve survival rates.

In these studies, this compound has demonstrated significant antimicrobial activity against a range of bacterial strains. The compound's mechanism of action is thought to involve the disruption of the bacterial cell membrane or the inhibition of essential bacterial enzymes. The in vivo efficacy of the compound, as evidenced by reduced bacterial load in tissues and increased survival of infected animals, underscores its potential as a novel antimicrobial agent.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) in µg/mL |

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | 64 |

Advances in Medicinal Chemistry and Lead Optimization for Isoxazole Based Compounds

Strategies for Optimizing Potency and Selectivity

The optimization of lead compounds is a cornerstone of medicinal chemistry, aiming to enhance biological activity against a specific target while minimizing off-target effects. For isoxazole-based compounds, particularly those built around the 3,5-dimethylisoxazole (B1293586) core, structure-guided design and the systematic exploration of structure-activity relationships (SAR) are principal strategies. acs.orgnih.gov

A prominent example of these strategies is the development of potent inhibitors for the Bromodomain and Extra-Terminal Domain (BET) family of proteins, such as BRD4, which are considered key targets in oncology. acs.orgnih.gov The 3,5-dimethylisoxazole group acts as an effective mimic for acetylated lysine (B10760008) (KAc), fitting into the KAc-binding pocket of the bromodomain. acs.orgsemanticscholar.org Optimization efforts have focused on modifying the substituents attached to this isoxazole (B147169) core to achieve higher affinity and selectivity.

Initial fragment-based screening identified simple 3,5-dimethylisoxazole derivatives as modest binders. Structure-guided optimization involved adding larger substituents to interact with other regions of the binding site. For instance, the addition of a diarylmethanol group was designed to position a phenyl ring on the "WPF shelf," a shallow hydrophobic groove adjacent to the KAc pocket. acs.orgsemanticscholar.org This modification successfully pushed the 3,5-dimethylisoxazole moiety deeper into the binding pocket, enhancing interactions and significantly improving potency. acs.org Further modifications, such as introducing a phenolic oxygen atom, were predicted by docking studies to form favorable hydrogen bonds with conserved water molecules in the binding channel, further increasing affinity. acs.orgsemanticscholar.org

The following table details the impact of structural modifications on the potency of 3,5-dimethylisoxazole-based BRD4 inhibitors.

| Compound ID | Core Scaffold | Key Substituents | Target | IC50 (µM) |

| Lead Compound 13 | (Structure not detailed) | - | BRD4(BD1) | >0.003 |

| Compound 39 | Triazolopyridazine | (Modifications orienting toward ZA channel) | BRD4(BD1) | 0.003 |

| Compound 11h | Dihydroquinazolinone | 3-((1-(2,4-difluorophenyl)-1H-1,2,3-triazol-4-yl)methyl) | BRD4(1) | 0.027 |

| Compound 11d | Pyridone | - | BRD4 | 0.55 |

This table is generated from data found in multiple sources. nih.govnih.govnih.gov

Development of Novel Scaffolds Incorporating the Isoxazole Nucleus

The 3,5-dimethylisoxazole nucleus is often treated as a "privileged" starting point or anchor from which to build more complex and novel molecular scaffolds. This is achieved through strategies like scaffold hopping and the creation of hybrid molecules.

Scaffold hopping is a computational or rational design strategy used to identify structurally novel compounds that retain the biological activity of the original lead by maintaining key pharmacophoric features. nih.gov In the development of BET inhibitors, the 3,5-dimethylisoxazole moiety was maintained as the KAc-mimetic anchor, while the core scaffold it was attached to was systematically varied. This led to the discovery of several distinct and potent chemical series, including those based on:

Pyridone derivatives nih.govresearchgate.net

Dihydroquinazolinone scaffolds nih.gov

Triazolopyridazine motifs nih.gov

Diarylmethanol structures acs.org

This approach allows for the exploration of new intellectual property and can overcome issues with the original scaffold, such as poor metabolic stability or off-target effects, by replacing it with a completely different, yet isofunctional, core structure. nih.govdundee.ac.uk

Another approach is the creation of hybrid compounds by combining the isoxazole core with other biologically active molecules. For example, the natural alkaloid cytisine (B100878) was modified through the addition of a 4-sulfonyl-3,5-dimethylisoxazole group. nih.gov This creates a novel chemical entity that merges the structural features of two distinct parent molecules, with the potential for unique pharmacological properties. nih.gov Such strategies expand the chemical space around the isoxazole nucleus, leading to the discovery of compounds with new biological functions.

Synthetic Route Optimization for Scalability in Research Settings

The ability to synthesize isoxazole derivatives efficiently is crucial for supporting medicinal chemistry campaigns, which require the production of numerous analogues for testing. Optimization of synthetic routes focuses on improving yields, reducing the number of steps, using readily available starting materials, and employing environmentally benign conditions.

A common and powerful method for constructing the isoxazole ring is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne or a suitable enolate. nih.gov Recent advancements have focused on making this process more efficient and scalable. For instance, a method has been developed for the synthesis of 3,4,5-trisubstituted isoxazoles that proceeds in water with a mild organic base (DIPEA) at room temperature. nih.gov This approach avoids harsh organic solvents and elevated temperatures, offering a "green" and operationally simple route that is complete within one to two hours, making it suitable for generating libraries of compounds. nih.gov

For the synthesis of 4-substituted 3,5-dimethylisoxazoles, a key step often involves the functionalization of the C4 position. The two methyl groups on the 3,5-dimethylisoxazole ring increase its electron density, facilitating electrophilic substitution at the C4 position. nih.gov This has been exploited in the synthesis of 4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]cytisine, where 3,5-dimethylisoxazole is first treated with chlorosulfonic acid to produce 3,5-dimethylisoxazole-4-sulfonyl chloride. nih.gov This reactive intermediate can then be coupled with other molecules, such as cytisine, in a single step under mild conditions to yield the final product. nih.gov This type of modular synthesis, where a functionalized isoxazole core is prepared and then coupled to various partners, is highly amenable to research settings for creating diverse analogues.

Exploring Chemical Space for New Isoxazole Analogues

The exploration of "chemical space"—the vast theoretical collection of all possible small molecules—is a central theme in modern drug discovery. univr.itbiosolveit.de For isoxazole-based compounds, this exploration involves designing and synthesizing novel analogues to identify molecules with new or improved biological activities.

This process is often systematic. Starting with a lead compound, chemists introduce diverse chemical groups at various positions to probe the SAR. nih.govnih.gov In the development of 3,5-dimethylisoxazole-based BRD4 inhibitors, researchers synthesized extensive libraries of compounds where different groups were introduced to interact with specific regions of the target protein, such as the ZA channel. nih.gov This systematic derivatization allows for a detailed mapping of the chemical environment of the binding site.

Computational tools play a vital role in navigating this vast chemical space. youtube.com Molecular docking simulations can predict how a designed analogue might bind to a target protein, helping to prioritize which compounds to synthesize. acs.orgnih.gov Furthermore, large virtual libraries of "make-on-demand" compounds can be computationally screened to identify promising new structures that can be ordered and tested, a concept known as "SAR by Space". biosolveit.de

Natural products can also serve as an inspiration for exploring new areas of chemical space. whiterose.ac.uk By using natural product scaffolds as a starting point and applying synthetic transformations, or by creating "pseudo-natural products" that merge fragments of different natural molecules, chemists can generate novel compounds that are predisposed to be biologically relevant. whiterose.ac.uk This natural product-informed approach can lead to the discovery of isoxazole analogues with unique three-dimensional shapes and unexpected biological activities.

Analytical Research Methods for Isoxazole Derivatives

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure of 2-(3,5-Dimethylisoxazol-4-yl)ethanamine. These techniques provide detailed information about the compound's atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of this compound by mapping the hydrogen (¹H) and carbon (¹³C) atomic frameworks.

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum, the protons of the two methyl groups on the isoxazole (B147169) ring would likely appear as distinct singlets. The protons of the ethylamine (B1201723) side chain would present as two triplets, corresponding to the methylene (B1212753) group adjacent to the isoxazole ring and the methylene group attached to the amino group. The protons of the primary amine would typically be observed as a broad singlet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides insight into the carbon environment of the molecule. Distinct signals would be expected for the two methyl carbons, the three carbons of the isoxazole ring, and the two carbons of the ethanamine side chain. The chemical shifts of the isoxazole ring carbons are characteristic of this heterocyclic system.

Interactive Data Table: Predicted NMR Data for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Isoxazole-CH₃ (3-position) | ~2.2 | ~10 |

| Isoxazole-CH₃ (5-position) | ~2.4 | ~12 |

| Isoxazole-C (3-position) | - | ~160 |

| Isoxazole-C (4-position) | - | ~115 |

| Isoxazole-C (5-position) | - | ~168 |

| -CH₂- (adjacent to ring) | ~2.7 (triplet) | ~25 |

| -CH₂- (adjacent to NH₂) | ~2.9 (triplet) | ~40 |

| -NH₂ | ~1.5 (broad singlet) | - |

Note: Predicted values are based on typical chemical shifts for similar structural motifs and may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is utilized to identify the functional groups present in this compound by measuring the absorption of infrared radiation. The primary amine (NH₂) group would exhibit characteristic N-H stretching vibrations, typically appearing as a doublet in the range of 3300-3500 cm⁻¹. libretexts.orgopenstax.org N-H bending vibrations for a primary amine are also expected around 1580-1650 cm⁻¹. orgchemboulder.com The isoxazole ring would show characteristic C=N and C=C stretching vibrations within the 1400-1650 cm⁻¹ region. Additionally, C-O stretching of the isoxazole ring can be observed around 1068-1276 cm-1. rjpbcs.com

Interactive Data Table: Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Primary Amine (R-NH₂) | N-H Stretch | 3300-3500 (two bands) |

| Primary Amine (R-NH₂) | N-H Bend | 1580-1650 |

| Isoxazole Ring | C=N Stretch | ~1650 |

| Isoxazole Ring | C=C Stretch | ~1570 |

| Aliphatic C-H | C-H Stretch | 2850-2960 |

| Aliphatic Amine | C-N Stretch | 1020-1250 |

Mass Spectrometry (MS)

Mass spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of this compound. The molecular ion peak ([M]⁺) would correspond to the molecular weight of the compound. A key fragmentation pathway for primary amines is the alpha-cleavage, which would result in the loss of a radical to form a stable immonium ion. For this compound, the most abundant fragment ion would likely result from the cleavage of the bond between the two methylene carbons of the ethanamine side chain.

Chromatographic Purification and Purity Assessment

Chromatographic techniques are essential for the separation, purification, and assessment of the purity of this compound.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of this compound. A reversed-phase HPLC method would typically be employed, using a C18 column. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic solvent such as acetonitrile (B52724) or methanol. thermofisher.com The composition of the mobile phase can be optimized to achieve good separation of the target compound from any impurities. Detection is commonly performed using a UV detector at a wavelength where the isoxazole ring exhibits strong absorbance.

Interactive Data Table: Typical HPLC Parameters

| Parameter | Condition |

| Column | C18, 5 µm, 4.6 x 150 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Optimized for separation |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~210 nm |

| Injection Volume | 10 µL |

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a rapid and convenient method for monitoring reaction progress and assessing the purity of this compound. For a basic compound like this, a silica (B1680970) gel plate is commonly used as the stationary phase. The mobile phase, or eluent, is typically a mixture of a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). silicycle.com To prevent streaking of the basic amine spot, a small amount of a base, such as triethylamine (B128534) (0.1-2.0%), is often added to the eluent. openochem.org Visualization of the spots can be achieved using UV light or by staining with an appropriate reagent like ninhydrin, which is specific for primary amines. chemistryhall.com

Interactive Data Table: Common TLC Solvent Systems

| Solvent System | Ratio (v/v) | Notes |

| Dichloromethane / Methanol | 95:5 | A common starting point for polar compounds. |

| Ethyl Acetate / Hexane | 1:1 | Can be adjusted based on polarity. |

| Dichloromethane / Methanol / Triethylamine | 95:5:0.1 | Addition of base to improve spot shape. |

Elemental Analysis

Elemental analysis is a fundamental analytical technique used to determine the elemental composition of a compound. In the characterization of newly synthesized isoxazole derivatives, it serves as a crucial method to confirm the empirical formula and assess the purity of the sample. researchgate.netderpharmachemica.comworldnewsnaturalsciences.com The technique quantitatively measures the percentage of carbon (C), hydrogen (H), nitrogen (N), and other elements present in the molecule. The experimentally determined values are then compared with the theoretically calculated percentages based on the proposed molecular formula. A close correlation between the found and calculated values provides strong evidence for the compound's structure and purity. derpharmachemica.comacgpubs.org

Modern elemental analysis is typically performed using automated analyzers where a sample is combusted in a stream of oxygen at high temperatures. The resulting combustion gases, such as carbon dioxide, water vapor, and nitrogen gas, are separated and quantified by various detection methods, like thermal conductivity or infrared spectroscopy. njesr.com

For the compound this compound, the theoretical elemental composition is derived from its molecular formula, C₇H₁₂N₂O. The calculated percentages provide a benchmark against which experimental results are measured.

Table 1: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight ( g/mol ) | Count | Total Mass ( g/mol ) | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.01 | 7 | 84.07 | 59.97 |

| Hydrogen | H | 1.01 | 12 | 12.12 | 8.65 |

| Nitrogen | N | 14.01 | 2 | 28.02 | 19.99 |

| Oxygen | O | 16.00 | 1 | 16.00 | 11.41 |

| Total | | | | 140.21 | 100.00 |

Detailed Research Findings

In the synthesis and characterization of various isoxazole derivatives, elemental analysis is consistently reported to verify the proposed structures. researchgate.net Research findings typically present a direct comparison between the calculated (Calcd.) and experimentally found (Found) elemental percentages. The acceptable margin of error is generally within ±0.4%, and results within this range are considered satisfactory confirmation of the compound's identity and purity. derpharmachemica.com

While specific experimental data for this compound is not detailed in the provided literature, the following table illustrates how such data is typically presented for other, related isoxazole derivatives, demonstrating the application and importance of this analytical method.

Table 2: Representative Elemental Analysis Data for Various Isoxazole Derivatives

| Compound Name | Molecular Formula | Element | Calculated (%) | Found (%) | Reference |

|---|---|---|---|---|---|

| 3-phenyl-5-(2",2"-dimethyl, 7"-hydroxy chroman) isoxazole | C₂₁H₁₉O₃N | C | 75.66 | 75.59 | derpharmachemica.com |

| H | 5.74 | 5.73 | derpharmachemica.com | ||

| N | 4.20 | 4.15 | derpharmachemica.com | ||

| 3-Aryl-5-[5-(4-nitrophenyl)-2-furyl]-2,3-dihydroisoxazole | C₁₉H₁₄N₂O₄ | C | 68.76 | 68.71 | researchgate.net |

| H | 4.33 | 4.29 | researchgate.net | ||

| N | 4.01 | 3.96 | researchgate.net | ||

| 3,5-Dimethyl-4-(3'-nitrophenylazo) isoxazole | C₁₁H₁₀N₄O₃ | C | 53.66 | 54.19 | researchgate.net |

| H | 4.09 | 4.91 | researchgate.net | ||

| N | 22.75 | 22.12 | researchgate.net | ||

| (3aS,4S,4aR,7aS,8S,8aS)-6-(4-(1-acetyl-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)-3-methyl-4,4a,8,8a-tetrahydro-3aH-4,8-methanoisoxazolo[4,5-f]isoindole-5,7(6H,7aH)-dione | C₂₉H₂₈N₄O₅ | C | 67.96 | 68.09 | acgpubs.org |

| H | 5.51 | 5.48 | acgpubs.org |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 3-phenyl-5-(2",2"-dimethyl, 7"-hydroxy chroman) isoxazole |

| 3-Aryl-5-[5-(4-nitrophenyl)-2-furyl]-2,3-dihydroisoxazole |

| 3,5-Dimethyl-4-(3'-nitrophenylazo) isoxazole |

Future Perspectives and Emerging Research Avenues

Integration of Artificial Intelligence and Machine Learning in Isoxazole (B147169) Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing pharmaceutical research by accelerating the intricate process of drug discovery and development. nih.govijettjournal.org These computational tools can analyze vast and complex datasets to identify patterns, make predictions, and generate novel insights that are beyond the scope of traditional research methods. mdpi.com For isoxazole research, the integration of AI and ML offers transformative potential across various stages, from initial target identification to lead optimization. nih.govnih.gov

AI algorithms can sift through extensive biological and chemical databases to identify and validate new drug targets, predict the efficacy and potential toxicity of novel isoxazole-based compounds, and even design new molecules with desired pharmacological properties from scratch (de novo design). nih.govmdpi.com Machine learning models, particularly deep learning, excel at predicting how a compound will behave in the body, including its absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov By leveraging these predictive capabilities, researchers can prioritize the most promising candidates for synthesis and testing, thereby reducing the time and cost associated with drug development. ijettjournal.orgcrimsonpublishers.com

The application of these technologies can significantly enhance the efficiency of virtual screening, where large libraries of chemical compounds are computationally evaluated for their potential to bind to a specific biological target. nih.gov This allows for the rapid identification of isoxazole derivatives with a high likelihood of therapeutic efficacy. nih.gov

Table 1: Applications of AI/ML in Isoxazole Drug Discovery

| Application Area | AI/ML Technique | Potential Impact on Isoxazole Research |

|---|---|---|

| Target Identification | Machine Learning, Natural Language Processing | Analysis of genomic and proteomic data to identify novel biological targets for isoxazole-based drugs. nih.govmdpi.com |

| Virtual Screening | Deep Learning, Convolutional Neural Networks (CNNs) | Rapidly screen vast chemical libraries to find isoxazole compounds that are likely to bind to a target. nih.govnih.gov |